

Assessing the Proteome-Wide Selectivity of NAMPT PROTACs: A Comparative Guide

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Compound of Interest

Compound Name: PROTAC NAMPT Degradar-1

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The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by inducing the degradation of target proteins. Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in NAD⁺ biosynthesis and a compelling target in oncology. This guide provides a comparative assessment of the proteome-wide selectivity of the NAMPT degrader, PROTAC A7, with supporting data from other NAMPT-targeting PROTACs.

Comparative Performance of NAMPT Degraders

The efficacy and selectivity of PROTACs are paramount for their therapeutic potential. The following table summarizes key performance metrics for NAMPT PROTAC A7 and other published NAMPT degraders.

Degrader	Target(s)	E3 Ligase Ligand	DC50	Dmax	IC50 (NAMPT Enzymatic Activity)	Cell Line	Key Characteristics
NAMPT PROTAC A7	NAMPT	VHL	Not explicitly stated in snippets	Not explicitly stated in snippets	9.5 nM[1][2][3]	A2780, CT26, MC38[1][4]	Potent and selective degrader; degrades both intracellular (iNAMPT) and extracellular (eNAMPT); boosts antitumor immunity. [1][2][4][5][6]
PROTAC B3	NAMPT	VHL	< 0.17 nM[7][8]	> 90%[7][8]	1.5 nM (antiproliferative) [7][8]	A2780[7][8]	Highly potent with excellent degradation activity; demonstrates good biosafety and

tumor
growth
inhibition
in vivo.[\[7\]](#)

Next-
generatio
n
PROTAC
with
exception
al target
selectivit
y and
bioavaila
bility;
improved
in vivo
exposure
and
extended
half-life.
[\[10\]](#)[\[11\]](#)

PROTAC
632005

NAMPT

Not
explicitly
stated

Not
explicitly
stated

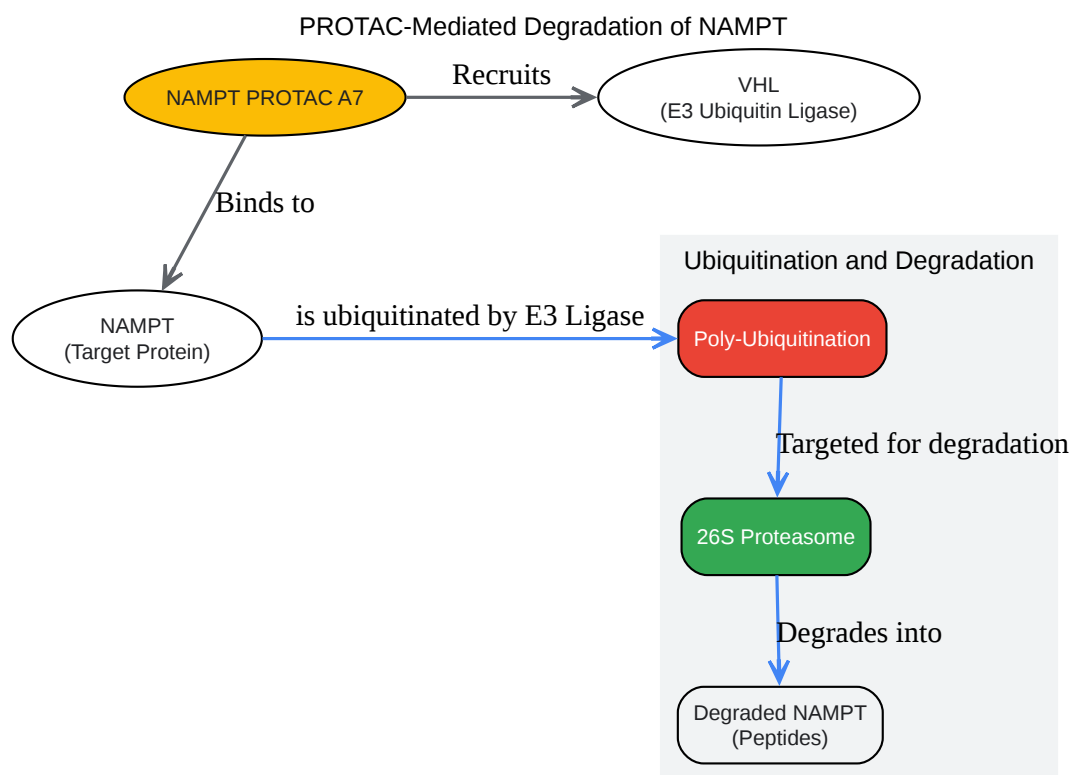
Not
explicitly
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Low
IC50[\[9\]](#)

Not
explicitly
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Signaling Pathways and Experimental Workflows

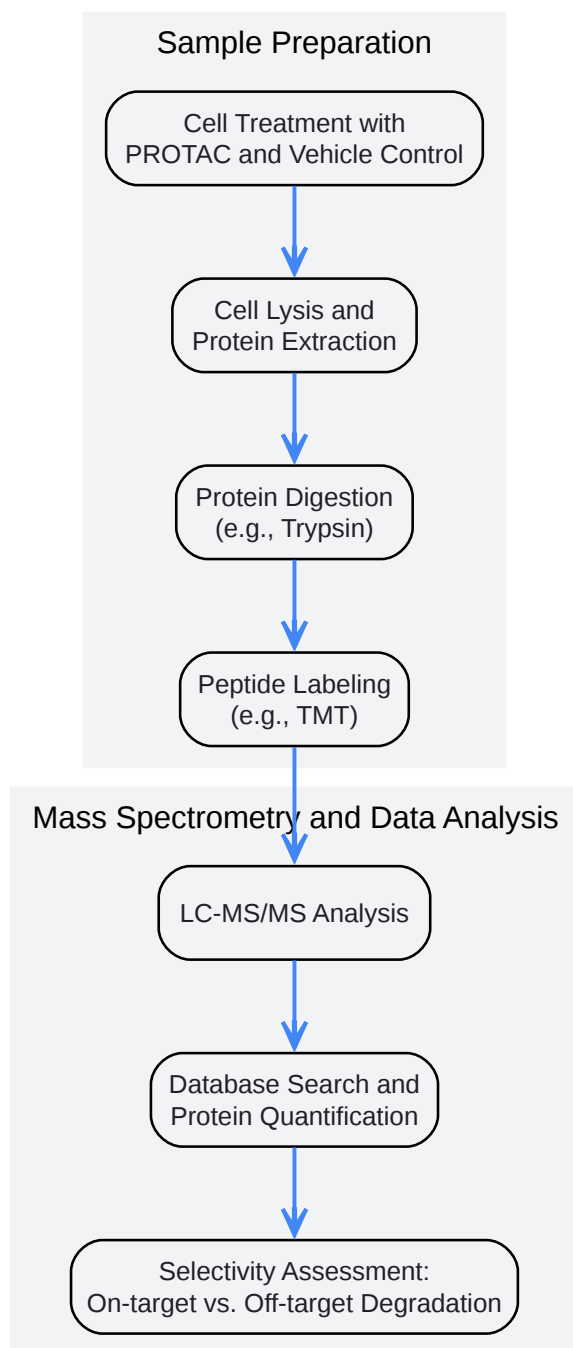
To understand the mechanism of action and the process of evaluating selectivity, the following diagrams illustrate the core signaling pathway of a NAMPT PROTAC and a typical experimental workflow for proteomic assessment.



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PROTAC-mediated degradation of NAMPT.

Proteomics Workflow for PROTAC Selectivity

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